[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid
CAS No.: 1087605-38-6
Cat. No.: VC7258786
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.21
* For research use only. Not for human or veterinary use.
![[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid - 1087605-38-6](/images/structure/VC7258786.png)
Specification
CAS No. | 1087605-38-6 |
---|---|
Molecular Formula | C7H8N2O3S |
Molecular Weight | 200.21 |
IUPAC Name | 2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
Standard InChI | InChI=1S/C7H8N2O3S/c1-13-7-8-3-4(2-5(10)11)6(12)9-7/h3H,2H2,1H3,(H,10,11)(H,8,9,12) |
Standard InChI Key | NCQKNICRGJMBGC-UHFFFAOYSA-N |
SMILES | CSC1=NC=C(C(=O)N1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring substituted with three functional groups:
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Hydroxyl (-OH) at position 4, enhancing solubility in polar solvents.
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Methylthio (-SCH) at position 2, contributing to hydrophobic interactions in biological systems .
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Acetic acid (-CHCOOH) at position 5, enabling hydrogen bonding and salt formation .
The IUPAC name, 2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid, reflects its tautomeric form in aqueous solutions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 218.24 g/mol | |
CAS Number | 1087605-38-6 | |
Solubility | Polar solvents (e.g., DMSO) | |
pKa (estimated) | ~3.1 (carboxylic acid) |
Synthesis and Manufacturing
Cyclization-Based Routes
A primary synthesis method involves cyclization reactions starting from thiourea derivatives and β-keto esters. For example, condensation of methyl 3-(methylthio)-3-oxopropanoate with urea under acidic conditions yields the pyrimidine ring, followed by hydrolysis to introduce the acetic acid group.
Alternative Approaches
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Nucleophilic Substitution: Reacting 4-hydroxypyrimidine with methyl iodide in the presence of a base introduces the methylthio group .
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Oxidative Functionalization: Sulfur-containing precursors are oxidized to achieve the desired substitution pattern, though this method requires stringent temperature control.
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Cyclization | 65–75 | ≥95 | Byproduct formation |
Nucleophilic Substitution | 50–60 | 90–92 | Competing side reactions |
Oxidative Functionalization | 40–55 | 85–88 | Oxygen sensitivity |
Parameter | Recommendation |
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Permissible Exposure Limit (PEL) | Not established; treat as hazardous |
Engineering Controls | Negative-pressure enclosures |
Storage | Tightly sealed, desiccated, 2–8°C |
Comparative Analysis with Structural Analogs
[6-Hydroxy-2-methylpyrimidin-4-yl]acetic Acid
This analog (PubChem CID 135823848) lacks the methylthio group, resulting in:
2-Methylthio-4-aminopyrimidines
Amino-substituted variants show enhanced kinase inhibition but higher toxicity (LD 120 mg/kg vs. 250 mg/kg for the hydroxyl derivative) .
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